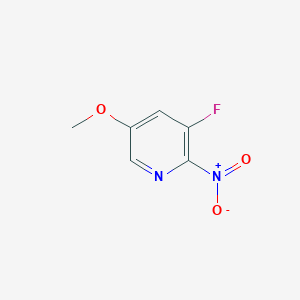![molecular formula C10H12N2O2 B13937835 2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol](/img/structure/B13937835.png)
2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol . This compound is characterized by the presence of an aminobenzo[d]oxazole moiety attached to a propan-2-ol group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol typically involves the reaction of 5-nitrobenzo[d]oxazole with isopropanol in the presence of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction conditions include a temperature range of 25-30°C and a pressure of 1-2 atm. The nitro group is reduced to an amino group, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Pd/C and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxazole derivatives with varying degrees of oxidation.
Reduction: Reduced forms of the original compound with altered functional groups.
Substitution: Substituted benzo[d]oxazole derivatives with different substituents.
Aplicaciones Científicas De Investigación
2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobenzo[d]oxazole moiety can bind to active sites of enzymes, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, making the compound valuable in medicinal chemistry and drug design .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Nitrobenzo[d]oxazol-6-yl)propan-2-ol: Similar structure but with a nitro group instead of an amino group.
2-(5-Hydroxybenzo[d]oxazol-6-yl)propan-2-ol: Contains a hydroxy group instead of an amino group.
2-(5-Methylbenzo[d]oxazol-6-yl)propan-2-ol: Features a methyl group in place of the amino group.
Uniqueness
2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol is unique due to its specific aminobenzo[d]oxazole structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-(5-amino-1,3-benzoxazol-6-yl)propan-2-ol |
InChI |
InChI=1S/C10H12N2O2/c1-10(2,13)6-3-9-8(4-7(6)11)12-5-14-9/h3-5,13H,11H2,1-2H3 |
Clave InChI |
UVEHLBZCGRWYBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC2=C(C=C1N)N=CO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)




![N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide](/img/structure/B13937787.png)
![2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole](/img/structure/B13937794.png)
![tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13937804.png)




